Leconotide - 205923-56-4

Leconotide

Catalog Number: EVT-1164611
CAS Number: 205923-56-4
Molecular Formula: C107H179N35O36S7
Molecular Weight: 2756.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Leconotide, also known as CVID, AM336, and CNSB004, is a synthetic omega-conotoxin. [, , ] Conotoxins are a group of neurotoxic peptides derived from the venom of cone snails, specifically belonging to the genus Conus. [, ] These peptides are known for their high affinity and selectivity for various ion channels, making them valuable tools in neuroscience research. [, ] Leconotide specifically targets voltage-sensitive calcium channels (CaV), particularly N-type calcium channels. [, , ] This selective targeting makes Leconotide a valuable tool for studying the role of N-type calcium channels in various physiological and pathological processes, particularly in the context of pain research. [, , ]

Synthesis Analysis
  • Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of protected amino acids onto a solid support, followed by cleavage and deprotection to yield the linear peptide. [] The linear peptide then undergoes a directed disulfide bond formation process to achieve the correct three-dimensional structure. [] This process involves selectively removing protecting groups from cysteine residues and allowing them to oxidize and form disulfide bonds in a controlled manner. []

  • Engineered Biosynthesis using SICLOPPs: This method utilizes a system called SICLOPPs (Split Intein Circular Ligation of Proteins and Peptides) derived from cyanobacterial split inteins. [] This system allows for the direct production of cyclic peptides, including those with multiple disulfide bonds like Leconotide. [] The process involves expressing the Leconotide sequence as a fusion protein with the split inteins. [] The inteins then facilitate the cyclization of the Leconotide sequence and its subsequent release from the fusion protein. [] This method can be further refined by optimizing the splice site within the Leconotide sequence to increase the yield of correctly spliced product. []

Molecular Structure Analysis

Leconotide is a cyclic peptide composed of 27 amino acid residues. [] The peptide's structure is stabilized by three disulfide bonds, a characteristic feature of a family of peptides called knottins. [] The specific arrangement of these disulfide bonds is crucial for the peptide's biological activity. [, ] While the exact three-dimensional structure of Leconotide hasn't been explicitly described in the provided abstracts, it's likely similar to other omega-conotoxins, which typically adopt a compact, disulfide-rich structure. []

Chemical Reactions Analysis

The primary chemical reaction associated with Leconotide is the formation of disulfide bonds between cysteine residues. [] This oxidation reaction is crucial for establishing the peptide's bioactive conformation. [] In the solid-phase synthesis method, this reaction is controlled by selectively removing protecting groups from specific cysteine residues, allowing for the stepwise formation of the three disulfide bonds. [] The engineered biosynthesis approach utilizes the SICLOPPs system to facilitate the correct formation of disulfide bonds during the cyclization process. []

Applications

The primary application of Leconotide in scientific research is in studying the role of N-type calcium channels in various physiological and pathological processes. [, , ] Its high selectivity and potency in blocking these channels make it a valuable tool for researchers:

  • Pain Research: Leconotide has been extensively studied in animal models of pain, including bone cancer pain and diabetic neuropathic pain. [, , , ] These studies have demonstrated its effectiveness in reducing hyperalgesia, suggesting its potential as a therapeutic agent for managing chronic pain. [, , , ]

  • Investigating Neuronal Signaling: By blocking N-type calcium channels, Leconotide can be used to investigate the role of these channels in various neuronal signaling pathways. [, , ] This knowledge can be valuable in understanding the mechanisms underlying various neurological disorders.

Future Directions
  • Structural Studies: Conducting detailed structural studies using techniques like X-ray crystallography or NMR spectroscopy could provide valuable insights into the three-dimensional structure of Leconotide and its interaction with N-type calcium channels. []

  • Pharmacokinetic and Pharmacodynamic Studies: Further research is needed to fully characterize the pharmacokinetic and pharmacodynamic properties of Leconotide, including its absorption, distribution, metabolism, and excretion. [, , ] This information is crucial for optimizing its therapeutic potential.

  • Clinical Trials: While preclinical studies have shown promising results, further clinical trials are necessary to evaluate the safety and efficacy of Leconotide in humans. [, , ] These trials should focus on determining the optimal dosage, route of administration, and potential long-term effects of Leconotide therapy.

  • Development of Novel Analogs: Exploring the structure-activity relationship of Leconotide could lead to the development of novel analogs with improved pharmacological properties, such as increased potency, selectivity, or duration of action. []

  • Combination Therapies: Investigating the potential synergistic effects of Leconotide with other analgesic agents, such as morphine or potassium channel modulators, could lead to the development of more effective pain management strategies. [, ]

Compound Description: Flupirtine is a potassium channel modulator with analgesic properties. [] It is known to exert its analgesic effects through multiple mechanisms, including the activation of potassium channels and modulation of neuronal excitability. [] While Flupirtine alone might have limited efficacy, it has been shown to potentiate the antihyperalgesic effects of other analgesics. []

Relevance: Although structurally unrelated to Leconotide, Flupirtine was investigated in conjunction with Leconotide for its potential synergistic analgesic effects. [] Studies demonstrated that co-administration of Flupirtine potentiated the antihyperalgesic effects of Leconotide in a rat model of diabetic neuropathic pain, leading to significantly greater pain relief compared to either drug alone. [] This synergistic interaction highlights the potential for combining Leconotide with other analgesics to achieve enhanced pain management.

Properties

CAS Number

205923-56-4

Product Name

Leconotide

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C107H179N35O36S7

Molecular Weight

2756.3 g/mol

InChI

InChI=1S/C107H179N35O36S7/c1-51(2)33-64(129-91(163)62(20-11-15-30-111)127-100(172)71(44-147)135-103(175)73(47-181)137-93(165)60(18-9-13-28-109)124-85(157)53(5)121-77(150)36-117-87(159)58(17-8-12-27-108)126-99(171)70(43-146)134-92(164)61(19-10-14-29-110)125-86(158)57(112)45-179)95(167)128-63(26-32-185-7)94(166)130-65(34-55-22-24-56(149)25-23-55)96(168)131-66(35-81(154)155)97(169)138-76(50-184)104(176)140-75(49-183)102(174)133-67(40-143)88(160)118-37-79(152)123-69(42-145)98(170)139-74(48-182)101(173)132-68(41-144)89(161)119-39-80(153)141-83(54(6)148)106(178)142-82(52(3)4)105(177)120-38-78(151)122-59(21-16-31-116-107(114)115)90(162)136-72(46-180)84(113)156/h22-25,46,48-49,51-54,57-76,82-83,143-149,179,181,184H,8-21,26-45,47,50,108-112H2,1-7H3,(H2,113,156)(H,117,159)(H,118,160)(H,119,161)(H,120,177)(H,121,150)(H,122,151)(H,123,152)(H,124,157)(H,125,158)(H,126,171)(H,127,172)(H,128,167)(H,129,163)(H,130,166)(H,131,168)(H,132,173)(H,133,174)(H,134,164)(H,135,175)(H,136,162)(H,137,165)(H,138,169)(H,139,170)(H,140,176)(H,141,153)(H,142,178)(H,154,155)(H4,114,115,116)/t53-,54+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,82-,83-/m0/s1

InChI Key

HBMCYCKNGADUQP-CFIKXUEXSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N

Synonyms

CYS-LYS-GLY-LYS-GLY-ALA-LYS-CYS-SER-ARG-LEU-MET-TYR-ASP-CYS-CYS-THR-GLY-SER-CYS-ARG-SER-GLY-LYS-CYS-NH2
leconotide
omega-conopeptide MVIIA
omega-conotoxin M VIIA
omega-conotoxin MVIIA
omega-conotoxin MVIIA, Conus magus
Prialt
SNX 111
SNX-111
ziconotide

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(C=S)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C=S)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.